molecular formula C13H26 B1582097 Heptylcyclohexane CAS No. 5617-41-4

Heptylcyclohexane

Cat. No.: B1582097
CAS No.: 5617-41-4
M. Wt: 182.35 g/mol
InChI Key: MSTLSCNJAHAQNU-UHFFFAOYSA-N
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Description

Heptylcyclohexane is an organic compound with the molecular formula C₁₃H₂₆. It is a saturated hydrocarbon consisting of a cyclohexane ring substituted with a heptyl group. This compound is known for its stability and is used in various industrial applications due to its chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptylcyclohexane can be synthesized through the alkylation of cyclohexane with heptyl halides in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, this compound is produced through catalytic hydrogenation of heptylcyclohexene. This process involves the use of a metal catalyst such as palladium on carbon under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

Heptylcyclohexane primarily undergoes substitution reactions due to the presence of the cyclohexane ring. It can also participate in oxidation reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heptylcyclohexane is used in various scientific research applications:

    Chemistry: It serves as a solvent and a reference compound in chromatographic studies.

    Biology: It is used in the study of lipid membranes due to its hydrophobic properties.

    Medicine: Research is ongoing to explore its potential as a carrier molecule for drug delivery systems.

    Industry: It is used as a lubricant and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of heptylcyclohexane involves its interaction with hydrophobic environments. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is utilized in studies related to cell membranes and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptylcyclohexane is unique due to its combination of a cyclohexane ring and a heptyl group, which imparts specific chemical and physical properties. This makes it more hydrophobic and stable compared to its simpler counterparts .

Properties

IUPAC Name

heptylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTLSCNJAHAQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058636
Record name Heptylcyclohexane
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Molecular Weight

182.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5617-41-4
Record name Heptylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5617-41-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, heptyl-
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Record name HEPTYLCYCLOHEXANE
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Record name Cyclohexane, heptyl-
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Record name Heptylcyclohexane
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Record name Heptylcyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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